
4-Chloro-2,6,8-trimethyl-5-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6,8-trimethyl-5-nitroquinoline is a chemical compound with the molecular formula C12H11ClN2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chloro group at the 4th position, three methyl groups at the 2nd, 6th, and 8th positions, and a nitro group at the 5th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,8-trimethyl-5-nitroquinoline typically involves the nitration of 4-chloro-2,6,8-trimethylquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, methylation, and nitration steps, each optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions: 4-Chloro-2,6,8-trimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amination Products: Formed by replacing the chloro group with an amino group.
Reduced Products: Amino derivatives formed by reducing the nitro group.
Oxidized Products: Carboxylic acids formed by oxidizing the methyl groups.
科学的研究の応用
4-Chloro-2,6,8-trimethyl-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2,6,8-trimethyl-5-nitroquinoline involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial and anticancer effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
- 4-Chloro-2,6,8-trimethylquinoline
- 4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine
- 4-Chloro-2,6,6-trimethyl-5-phenyl-5,6-dihydro-furo[2,3-d]pyrimidine
Comparison: 4-Chloro-2,6,8-trimethyl-5-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
202979-35-9 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC名 |
4-chloro-2,6,8-trimethyl-5-nitroquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-6-4-7(2)12(15(16)17)10-9(13)5-8(3)14-11(6)10/h4-5H,1-3H3 |
InChIキー |
YGOUQPUHQCZWIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C(C=C(N=C12)C)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

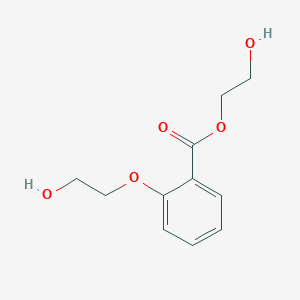

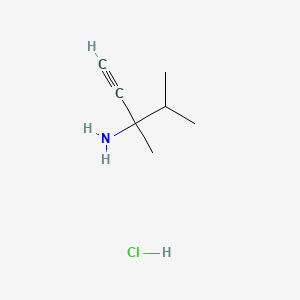
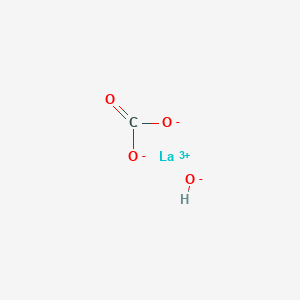
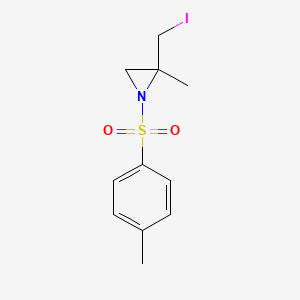
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


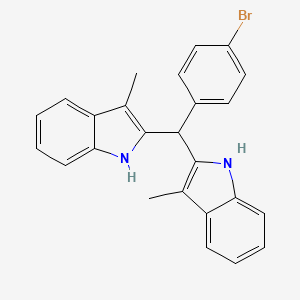
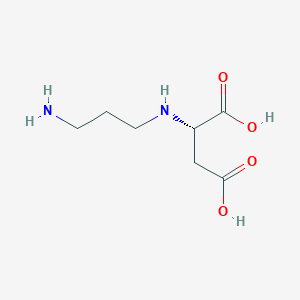
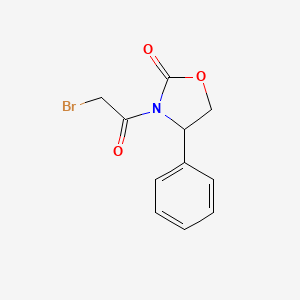
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
